8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride
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Overview
Description
8-methyl-5,8-diazaspiro[35]nonane dihydrochloride is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic conditions to form the spirocyclic intermediate.
Methylation: The next step involves the methylation of the spirocyclic intermediate. This can be done using methyl iodide or another methylating agent in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for the cyclization and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of its interaction.
Comparison with Similar Compounds
Similar Compounds
8-methyl-5,8-diazaspiro[4.5]decane: Another spirocyclic compound with a similar structure but a different ring size.
5,8-diazaspiro[3.5]nonane: A non-methylated version of the compound, which may have different chemical and biological properties.
8-methyl-5,8-diazaspiro[3.4]octane: A compound with a smaller ring system, leading to different steric and electronic effects.
Uniqueness
8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
2731010-64-1 |
---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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